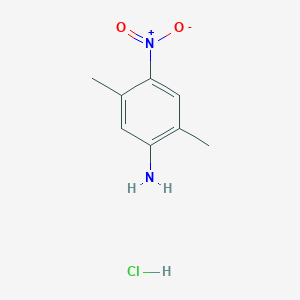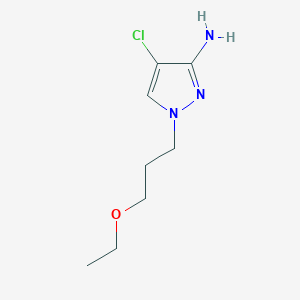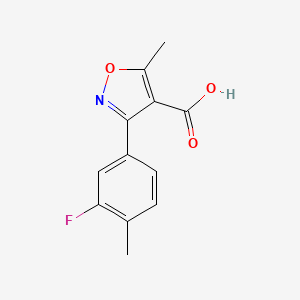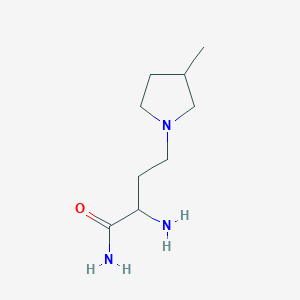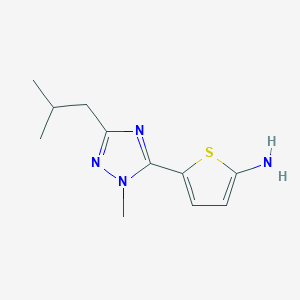![molecular formula C9H8F2N4 B13626860 4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B13626860.png)
4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(Difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline is a chemical compound that features a difluoromethyl group attached to a triazole ring, which is further connected to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline typically involves the introduction of the difluoromethyl group onto the triazole ring, followed by the attachment of the aniline group. One common method involves the use of difluoromethylation reagents to introduce the CF2H group onto a pre-formed triazole ring. The reaction conditions often include the use of metal catalysts, such as palladium or nickel, to facilitate the difluoromethylation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-[1-(Difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated triazole oxides, while substitution reactions can produce various substituted aniline derivatives .
Aplicaciones Científicas De Investigación
4-[1-(Difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its desired biological effects. The triazole ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparación Con Compuestos Similares
- 4-[1-(Difluoromethyl)-1H-benzimidazol-2-yl]aniline
- 4-[1-(Difluoromethyl)-1H-imidazol-2-yl]aniline
Comparison: Compared to other similar compounds, 4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline is unique due to its specific triazole ring structure, which can confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H8F2N4 |
|---|---|
Peso molecular |
210.18 g/mol |
Nombre IUPAC |
4-[1-(difluoromethyl)-1,2,4-triazol-3-yl]aniline |
InChI |
InChI=1S/C9H8F2N4/c10-9(11)15-5-13-8(14-15)6-1-3-7(12)4-2-6/h1-5,9H,12H2 |
Clave InChI |
NVMCFSRULAXSCO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NN(C=N2)C(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



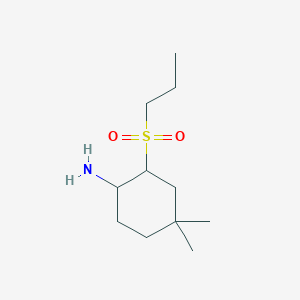
![3-Bromo-2-[(piperazin-1-yl)methyl]aniline](/img/structure/B13626799.png)
![2-Fluorobicyclo[1.1.1]pentane-1,3-dicarboxylicacid](/img/structure/B13626810.png)
